molecular formula C5H11ClF3NO B1520962 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride CAS No. 1171639-58-9

3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride

Cat. No.: B1520962
CAS No.: 1171639-58-9
M. Wt: 193.59 g/mol
InChI Key: LFHSWVOSJDIJRE-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10F3NO•HCl and a molecular weight of 193.6 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a three-carbon chain (propane) with an amine group (NH2) attached to the first carbon, a hydrochloride group attached to the amine, and a trifluoroethoxy group (OCF3) attached to the third carbon .

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Research on hexadentate N3O3 amine phenols demonstrates the utility of fluorinated compounds in designing ligands for metal ions, highlighting their potential in medicinal chemistry and materials science (Liu et al., 1993). Such compounds, by virtue of their fluorinated segments, could influence the pharmacokinetic properties of drug molecules, rendering them more lipophilic or altering their metabolic stability.

Optical Detection Applications

The study on chemosensitive chlorophyll derivatives for the optical detection of amines showcases how trifluoroacetyl groups react with amines, indicating potential applications in sensing technologies (Tamiaki et al., 2013). This research could pave the way for the development of novel sensors that detect amines or other small molecules, benefiting environmental monitoring and industrial process control.

Surface Activity and Material Science

Investigations into organosilane-based surfactants highlight the role of organic groups, including fluorinated ones, in affecting surface activities (Xing et al., 2014). This is crucial for the development of materials with tailored interfacial properties, applicable in coatings, emulsifiers, and various nanotechnologies.

Catalysis and Synthetic Chemistry

The palladium-catalyzed trifluoromethylation of aryl chlorides underscores the importance of trifluoromethyl groups in synthetic organic chemistry, offering pathways to incorporate these groups into aromatic compounds for pharmaceuticals and agrochemicals (Cho et al., 2010). Such reactions are vital for introducing fluorine atoms or groups into organic molecules, significantly altering their chemical properties for desired applications.

Mechanism of Action

Target of Action

The primary targets of 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a clearer picture of these effects.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c6-5(7,8)4-10-3-1-2-9;/h1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHSWVOSJDIJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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